molecular formula C14H22N2O B3146188 1-[3-(4-Methoxyphenyl)propyl]piperazine CAS No. 59214-23-2

1-[3-(4-Methoxyphenyl)propyl]piperazine

Cat. No.: B3146188
CAS No.: 59214-23-2
M. Wt: 234.34 g/mol
InChI Key: ZOZAKSDQKLIMRN-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)propyl]piperazine is a chemical compound with the molecular formula C14H22N2O.

Mechanism of Action

Mode of Action

1-[3-(4-Methoxyphenyl)propyl]piperazine interacts with its targets, the α1D and α1A adrenoceptors, by binding to them. This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . The interaction between the compound and its targets leads to changes in cellular processes, including the induction of apoptosis .

Biochemical Pathways

For instance, it has been reported that this compound can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking .

Pharmacokinetics

The compound’s molecular weight (23434) and predicted density (1008±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the induction of apoptosis . This means that the compound can trigger programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing the proliferation of damaged or abnormal cells.

Biochemical Analysis

Biochemical Properties

1-[3-(4-Methoxyphenyl)propyl]piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in cholesterol and lipid biosynthesis, leading to up-regulation of key enzymes in these pathways . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of this compound and the lipophilic residues of the enzyme binding sites . These interactions can significantly influence the activity of the enzymes and, consequently, the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to up-regulate key enzymes involved in cholesterol and lipid biosynthesis, which can lead to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve hydrophobic interactions between the aromatic moieties of this compound and the lipophilic residues of the enzyme binding sites . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and alterations in lipid biosynthesis . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cholesterol and lipid biosynthesis. This compound interacts with key enzymes and cofactors in these pathways, leading to up-regulation of enzyme activity and alterations in metabolic flux . The effects on metabolite levels can vary depending on the specific context and experimental conditions, highlighting the complexity of its metabolic interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The localization and accumulation of this compound can significantly influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution in experimental studies.

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine can be achieved through several routes. One common method involves the reaction of 4-methoxyphenylpropylamine with piperazine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like Yb(OTf)3 to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)propyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)propyl]piperazine can be compared to other piperazine derivatives, such as:

Each of these compounds has distinct properties and applications, making this compound unique in its own right.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-6-4-13(5-7-14)3-2-10-16-11-8-15-9-12-16/h4-7,15H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZAKSDQKLIMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278319
Record name 1-[3-(4-Methoxyphenyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59214-23-2
Record name 1-[3-(4-Methoxyphenyl)propyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59214-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Methoxyphenyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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